4-bromo-1-N-tert-butylbenzene-1,2-diamine
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Overview
Description
4-bromo-1-N-tert-butylbenzene-1,2-diamine is an organic compound with the molecular formula C10H15BrN2 It is characterized by the presence of a bromine atom and a tert-butyl group attached to a benzene ring, along with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the acetylation of 1,2-diaminobenzene, followed by bromination and subsequent alkaline hydrolysis . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in solvents such as acetic acid or dichloromethane at controlled temperatures.
Industrial Production Methods
Industrial production methods for 4-bromo-1-N-tert-butylbenzene-1,2-diamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-N-tert-butylbenzene-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium compounds or Grignard reagents.
Oxidation and Reduction: The amine groups can be oxidized to nitro groups or reduced to form different amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like n-butyllithium or tert-butyllithium are commonly used for lithium-bromide exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce nitrobenzene or different amine derivatives.
Scientific Research Applications
4-bromo-1-N-tert-butylbenzene-1,2-diamine has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-N-tert-butylbenzene-1,2-diamine involves its interaction with various molecular targets and pathways. The bromine and amine groups allow it to participate in a range of chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-tert-butylbenzene: Similar in structure but lacks the amine groups, making it less reactive in certain types of chemical reactions.
4-chloro-1,2-diaminobenzene: Similar in structure but with a chlorine atom instead of bromine, which can lead to different reactivity and properties.
4-fluoro-1,2-diaminobenzene: Contains a fluorine atom, which can significantly alter its chemical behavior and applications.
Uniqueness
4-bromo-1-N-tert-butylbenzene-1,2-diamine is unique due to the combination of the bromine atom, tert-butyl group, and two amine groups. This combination provides a unique set of chemical properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-1-N-tert-butylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYOQMKZJPGEBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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